molecular formula C5H5ClN2O B1320950 2-(Chloromethyl)pyrimidin-4(3H)-one CAS No. 944905-88-8

2-(Chloromethyl)pyrimidin-4(3H)-one

Cat. No. B1320950
CAS RN: 944905-88-8
M. Wt: 144.56 g/mol
InChI Key: UHPUYOIOPLNWKU-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H6ClN3. It has a molecular weight of 143.58 . This compound is in solid form and is stored at a temperature of 4°C .


Synthesis Analysis

The synthesis of this compound involves the use of 2-chloroacrylonitrile and chloroacetamidine hydrochloride . The reaction is carried out in the presence of triethylamine in ethanol and ethyl acetate . The mixture is cooled and filtered, and the resulting solution is evaporated in vacuo . The residue is then taken up in ethyl acetate, from which a tar precipitates . The solution is treated with decolourising carbon, filtered, and evaporated to give 4-amino-2-chloromethylpyrimidine as a brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) . The InChI key is JWAQENUKTAOJST-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of pyrimidinamine derivatives, which have been found to have excellent fungicidal activity .


Physical And Chemical Properties Analysis

The compound has a boiling point of 263.486°C at 760 mmHg . It is a solid substance stored at a temperature of 4°C .

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidines, including derivatives like “2-(chloromethyl)pyrimidin-4-ol”, have been noted for their anti-inflammatory effects. They can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Anticancer Activities

Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to “2-(chloromethyl)pyrimidin-4-ol”, have been synthesized and studied for their in vitro anticancer activities. These compounds have shown potential against various cancer cell lines, indicating that “2-(chloromethyl)pyrimidin-4-ol” may also possess similar anticancer properties .

Cytotoxicity Studies

Pyrazolo[3,4-d]pyrimidines have been evaluated for in vitro cytotoxic activity against breast adenocarcinoma (MCF-7) and lung cancer (A549) cell lines. Given the structural similarities, “2-(chloromethyl)pyrimidin-4-ol” could be used in cytotoxicity studies to assess its potential as a therapeutic agent .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(chloromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPUYOIOPLNWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604409
Record name 2-(Chloromethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944905-88-8
Record name 2-(Chloromethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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